

A Spectroscopic Comparison of 4-Methoxy-3-nitrobenzotrifluoride and Its Precursors

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzotrifluoride

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **4-Methoxy-3-nitrobenzotrifluoride** and its key synthetic precursors. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

This publication serves as a comprehensive reference for the spectroscopic identification and comparison of **4-Methoxy-3-nitrobenzotrifluoride**, a significant compound in medicinal chemistry and materials science, and its precursors: 4-chlorobenzotrifluoride, 4-chloro-3-nitrobenzotrifluoride, and 4-methoxybenzotrifluoride. The provided data and methodologies are intended to facilitate the characterization and quality control of these compounds in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Methoxy-3-nitrobenzotrifluoride** and its precursors.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
4-chlorobenzotrifluoride	7.42 (d, 2H), 7.60 (d, 2H)	134.7 (q), 132.8, 129.2 (q), 126.3, 123.2 (q)
4-chloro-3-nitrobenzotrifluoride	8.13 (d, 1H), 7.86 (dd, 1H), 7.74 (d, 1H)	148.9, 133.2, 131.8, 128.8 (q), 125.1 (q), 122.9 (q)
4-methoxybenzotrifluoride	7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H)	162.8, 133.9, 127.0, 119.2, 114.7, 55.5
4-Methoxy-3-nitrobenzotrifluoride	7.85 (d, 1H), 7.78 (dd, 1H), 7.20 (d, 1H), 4.00 (s, 3H)	154.0, 140.2, 135.5, 127.5 (q), 123.0 (q), 118.9, 115.2, 56.8

Table 2: FTIR and Mass Spectrometry Data

Compound	FTIR (cm ⁻¹)	Mass Spectrometry (m/z)
4-chlorobenzotrifluoride	3080-3040 (C-H, aromatic), 1615 (C=C, aromatic), 1325 (C-F), 1170, 1130, 1070 (CF ₃), 840 (C-Cl)	180 (M ⁺), 145, 115
4-chloro-3-nitrobenzotrifluoride	3100-3050 (C-H, aromatic), 1610 (C=C, aromatic), 1540 (NO ₂ , asym), 1350 (NO ₂ , sym), 1320 (C-F), 1175, 1140, 1080 (CF ₃), 850 (C-Cl)	225 (M ⁺), 195, 180, 150
4-methoxybenzotrifluoride	3080-3040 (C-H, aromatic), 2960, 2840 (C-H, sp ³), 1615 (C=C, aromatic), 1260 (C-O), 1330 (C-F), 1165, 1125, 1070 (CF ₃)	176 (M ⁺), 161, 145, 133
4-Methoxy-3-nitrobenzotrifluoride	3100-3050 (C-H, aromatic), 2970, 2850 (C-H, sp ³), 1620 (C=C, aromatic), 1535 (NO ₂ , asym), 1345 (NO ₂ , sym), 1270 (C-O), 1325 (C-F), 1170, 1135, 1075 (CF ₃)	221 (M ⁺), 206, 191, 175, 145

Experimental Protocols

Synthesis of 4-Methoxy-3-nitrobenzotrifluoride

The synthesis of **4-Methoxy-3-nitrobenzotrifluoride** is typically achieved through a two-step process starting from 4-chlorobenzotrifluoride.

Step 1: Nitration of 4-chlorobenzotrifluoride to 4-chloro-3-nitrobenzotrifluoride[1][2]

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath. 4-chlorobenzotrifluoride is then added dropwise to the stirred acid mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured onto crushed ice, and the

resulting precipitate is filtered, washed with water until neutral, and dried to yield 4-chloro-3-nitrobenzotrifluoride.

Step 2: Methoxylation of 4-chloro-3-nitrobenzotrifluoride to **4-Methoxy-3-nitrobenzotrifluoride**

In a suitable solvent such as methanol or dimethylformamide (DMF), 4-chloro-3-nitrobenzotrifluoride is reacted with sodium methoxide. The reaction mixture is heated under reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The solid is then filtered, washed with water, and purified by recrystallization to afford **4-Methoxy-3-nitrobenzotrifluoride**.

Spectroscopic Analysis

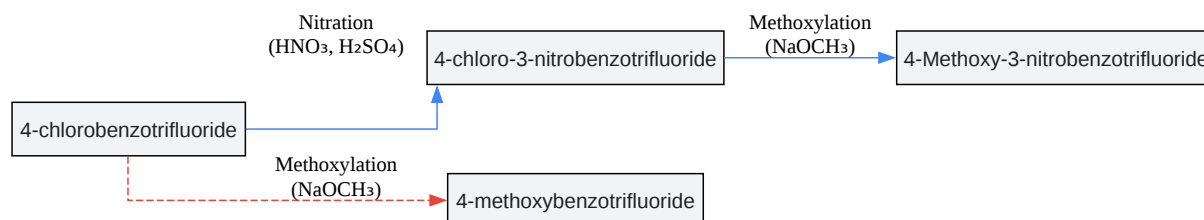
Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectra were obtained using a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS) Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV.

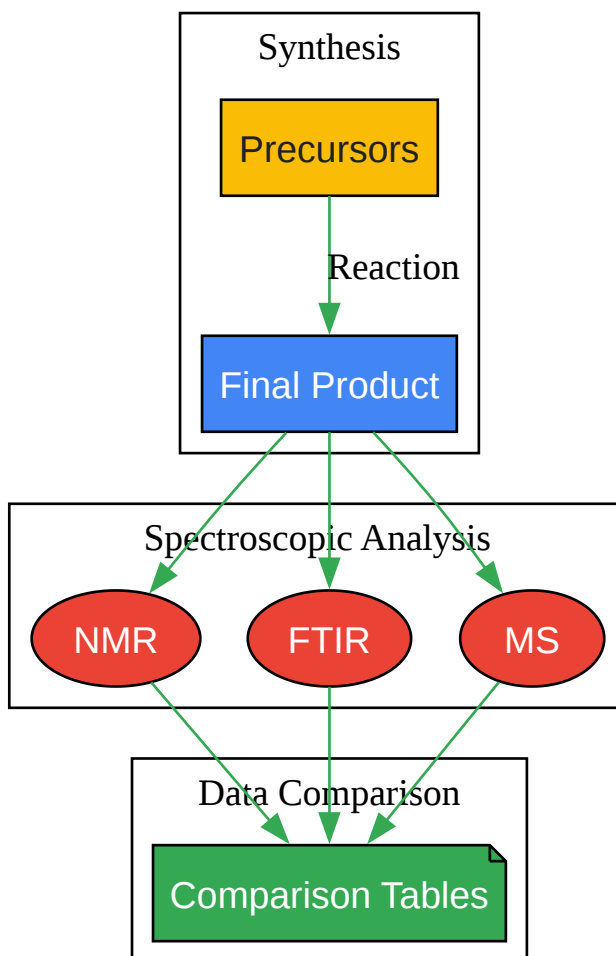
Visualizing the Synthesis and Analysis Workflow

To better illustrate the relationships between the compounds and the analytical process, the following diagrams were generated using Graphviz.



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Synthetic pathway to **4-Methoxy-3-nitrobenzotrifluoride**.



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Experimental workflow for spectroscopic comparison.

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References

- 1. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
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